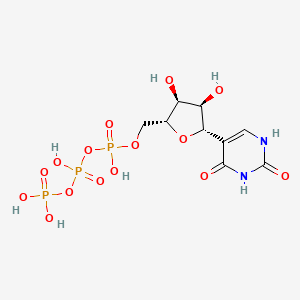

Pseudouridine-5'-triphosphate

Übersicht

Beschreibung

Pseudouridine-5’-triphosphate is a modified nucleoside triphosphate that plays a significant role in RNA biology. It is derived from pseudouridine, which is the most abundant naturally occurring modified nucleoside found in various types of RNA, including transfer RNA, ribosomal RNA, and small nuclear RNA . Pseudouridine-5’-triphosphate is known for its ability to enhance the stability and translation efficiency of messenger RNA, making it a valuable tool in synthetic biology and therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of pseudouridine-5’-triphosphate typically involves the enzymatic conversion of pseudouridine to its triphosphate form. One common method includes the use of pseudouridine monophosphate glycosidase to catalyze the formation of pseudouridine from uracil and adenosine-5’-monophosphate . This is followed by phosphorylation steps to convert pseudouridine to pseudouridine-5’-triphosphate.

Industrial Production Methods: Industrial production of pseudouridine-5’-triphosphate often involves large-scale enzymatic synthesis, ensuring high purity and yield. Companies like TriLink BioTechnologies are known for producing high-quality pseudouridine-5’-triphosphate for research and therapeutic purposes .

Analyse Chemischer Reaktionen

Types of Reactions: Pseudouridine-5’-triphosphate can undergo various chemical reactions, including:

Substitution Reactions: It can be incorporated into RNA molecules in place of uridine, enhancing the stability and translation efficiency of the RNA.

Hydrolysis: Under certain conditions, pseudouridine-5’-triphosphate can be hydrolyzed to pseudouridine and inorganic phosphate.

Common Reagents and Conditions:

Major Products: The primary product of reactions involving pseudouridine-5’-triphosphate is modified RNA with enhanced stability and reduced immunogenicity .

Wissenschaftliche Forschungsanwendungen

Enhanced mRNA Stability and Translation

Incorporation into mRNA

Pseudouridine-5'-TP is primarily used in the synthesis of modified mRNA. Studies have demonstrated that mRNAs containing pseudouridine exhibit increased stability and translation efficiency compared to unmodified counterparts. For instance, research shows that pseudouridine-modified mRNAs can evade activation of innate immune sensors such as 2′-5′-oligoadenylate synthetase and protein kinase R, reducing immunogenicity while enhancing translational capacity .

Case Study: Induced Pluripotent Stem Cells

A notable application of Pseudouridine-5'-TP is in the reprogramming of human cells into induced pluripotent stem cells (iPSCs). Warren et al. demonstrated that using modified mRNA with Pseudo-UTP significantly improved the efficiency of reprogramming multiple cell types by expressing key reprogramming factors while minimizing immune responses .

Therapeutic Applications

Gene Replacement and Vaccination

The incorporation of pseudouridine into mRNA has shown promise for therapeutic applications such as gene replacement therapies and vaccines. Modified mRNAs can be designed to express proteins that are therapeutically beneficial, with studies indicating that pseudouridine-containing mRNAs lead to higher protein expression levels in vivo compared to unmodified versions . This characteristic is particularly advantageous for developing vaccines, including those targeting viral infections like SARS-CoV-2.

Case Study: COVID-19 Vaccine Development

The use of pseudouridine-modified mRNAs has been pivotal in the development of COVID-19 vaccines. These modified mRNAs have been shown to induce robust immune responses while minimizing adverse effects associated with unmodified RNA . The ability to enhance translation while suppressing immune activation positions Pseudouridine-5'-TP as a critical component in RNA vaccine technology.

Biochemical Research and Synthetic Biology

RNA Synthesis and Characterization

Pseudouridine-5'-TP is utilized in various biochemical applications, including the synthesis of RNA transcripts for research purposes. Its incorporation into synthetic RNA allows for detailed studies on RNA structure-function relationships and the development of novel RNA-based tools . For example, nanopore sequencing techniques have been employed to analyze the incorporation patterns of modified nucleotides like pseudouridine in RNA, providing insights into their functional roles .

Summary Table of Applications

Wirkmechanismus

Pseudouridine-5’-triphosphate exerts its effects by being incorporated into RNA molecules, where it enhances base stacking and stabilizes the RNA structure . This modification reduces the immunogenicity of the RNA and increases its translation efficiency by preventing the activation of innate immune receptors . The molecular targets include various RNA-binding proteins and ribosomes, which interact with the modified RNA to facilitate efficient translation .

Vergleich Mit ähnlichen Verbindungen

Pseudouridine-5’-triphosphate is often compared with other modified nucleoside triphosphates, such as:

N1-Methylpseudouridine-5’-triphosphate: This compound also enhances RNA stability and translation but has an additional methyl group that further reduces immunogenicity.

5-Methylcytidine-5’-triphosphate: Similar to pseudouridine-5’-triphosphate, this compound is used to modify RNA to improve stability and reduce immune response.

N6-Methyladenosine-5’-triphosphate: This modification is known for its role in regulating RNA metabolism and translation.

Pseudouridine-5’-triphosphate is unique in its ability to enhance RNA stability and translation without significantly altering the RNA’s overall structure, making it a versatile tool in various applications .

Biologische Aktivität

Pseudouridine-5'-triphosphate (ΨTP) is a modified nucleoside that plays a crucial role in RNA biology. It is recognized for its ability to enhance the stability and translational efficiency of mRNA, making it a valuable tool in molecular biology and therapeutic applications. This article delves into the biological activity of ΨTP, highlighting its mechanisms, applications, and research findings.

- Enhanced Stability : ΨTP incorporation into mRNA increases resistance to nucleases, leading to prolonged half-life and stability in biological systems. This stability is pivotal for effective mRNA delivery and expression in therapeutic contexts .

- Translation Efficiency : Studies have demonstrated that mRNAs containing ΨTP exhibit significantly higher translational capacity compared to unmodified counterparts. For instance, one study reported that Ψ-modified mRNAs translated approximately ten times more efficiently than unmodified mRNAs in mammalian cells .

- Immune Evasion : The incorporation of ΨTP into mRNA reduces activation of innate immune sensors, such as Toll-like receptors (TLRs) and RNA-dependent protein kinase (PKR). This immune evasion is crucial for minimizing adverse reactions during therapeutic applications .

Applications

- Therapeutic mRNA : ΨTP is extensively used in the synthesis of therapeutic mRNA, particularly in the development of vaccines and gene therapies. Its properties allow for repeated transfections with reduced toxicity .

- Cell Reprogramming : Research by Warren et al. highlighted the successful reprogramming of human cells using modified mRNA containing ΨTP, facilitating the generation of induced pluripotent stem cells (iPSCs) with enhanced expression of key reprogramming factors .

- Nanopore Sequencing : Recent advancements in nanopore sequencing have utilized ΨTP to explore RNA modifications, allowing for detailed analysis of RNA structures and functions .

Case Study 1: Enhanced Translation in Mammalian Cells

A pivotal study investigated the effects of ΨTP on translation in mammalian cells. The researchers found that incorporating pseudouridine into mRNA led to a substantial increase in protein expression levels. Specifically, luciferase activity was measured after administering Ψ-modified mRNA to mice, revealing up to 12-fold higher activity compared to unmodified mRNA within a few hours post-administration .

Case Study 2: Immune Response Modulation

In another significant study, researchers examined the immune responses elicited by various modified nucleotides during mRNA transfection. They found that mRNAs containing ΨTP showed markedly reduced activation of immune pathways compared to their unmodified counterparts. This reduction in immune activation underscores the potential of Ψ-modified mRNAs as safer therapeutic agents .

Comparative Data Table

| Feature | Unmodified mRNA | Pseudouridine-Modified mRNA |

|---|---|---|

| Translational Efficiency | Baseline | 10x higher |

| Nuclease Stability | Low | High |

| Immune Activation | High | Low |

| Application in Therapy | Limited | Broad |

Research Findings

Recent studies have reinforced the importance of ΨTP in RNA biology:

- Fidelity of Incorporation : Research indicates that pseudouridine is incorporated with varying fidelity depending on the RNA polymerase used during synthesis. Enhanced fidelity can lead to improved functional outcomes in synthetic RNA applications .

- Role in tRNA Function : Pseudouridylation has been shown to influence tRNA function significantly, affecting translation accuracy and efficiency. Aberrant modifications can lead to disease pathogenesis, highlighting the importance of proper pseudouridylation .

Eigenschaften

IUPAC Name |

[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2O15P3/c12-5-4(2-23-28(19,20)26-29(21,22)25-27(16,17)18)24-7(6(5)13)3-1-10-9(15)11-8(3)14/h1,4-7,12-13H,2H2,(H,19,20)(H,21,22)(H2,16,17,18)(H2,10,11,14,15)/t4-,5-,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWJOCYCKIZKKV-GBNDHIKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N2O15P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why is Pseudouridine-5'-triphosphate (ΨTP) incorporated into synthetic mRNA?

A1: Incorporating ΨTP, alongside 5-methylcytidine-5′-triphosphate (5-MeCTP), during in vitro transcription of mRNA helps circumvent the innate immune response typically triggered by exogenous RNA. [] This response, often involving interferon production, can lead to cellular toxicity and reduced viability, hindering applications like cellular reprogramming. Replacing uridine triphosphate (UTP) with ΨTP during mRNA synthesis has been shown to mitigate these negative effects, improving the viability and functionality of transfected cells. []

Q2: How does the incorporation of modified bases like ΨTP in mRNA affect cellular viability and protein expression?

A2: Studies have shown that using modified mRNA, containing ΨTP and 5-MeCTP, maintains cellular viability comparable to controls, unlike unmodified mRNA. [] This improved viability, attributed to a reduced interferon response, allows for more efficient protein expression. Research using modified mRNA encoding green fluorescent protein (GFP) in bovine fetal fibroblasts demonstrated significantly higher fluorescence compared to controls, indicating successful protein expression without compromising cell survival. [] Similar positive results were observed when using modified mRNA encoding pluripotency factors, highlighting the potential of ΨTP-modified mRNA for applications like cellular reprogramming. []

Q3: Beyond cell viability, are there other advantages of using ΨTP-modified mRNA for cellular reprogramming?

A3: Yes, using ΨTP-modified mRNA for introducing reprogramming factors like MyoD into cells offers a significant advantage: it provides a DNA-free approach. [] Traditional methods often rely on viral vectors to integrate DNA into the host genome, which carries inherent risks like insertional mutagenesis. By using modified mRNA, these risks are avoided as the genetic material is not integrated into the host DNA. This characteristic makes ΨTP-modified mRNA a promising tool for safer and more efficient cell reprogramming strategies. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.